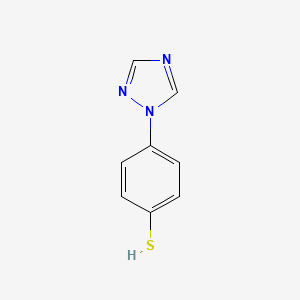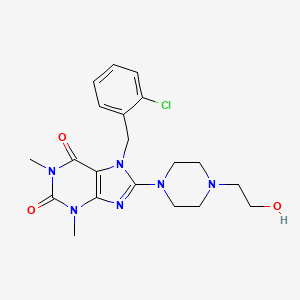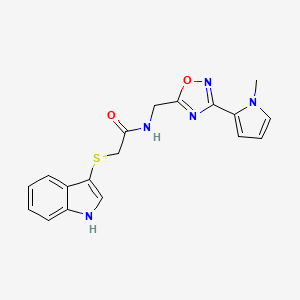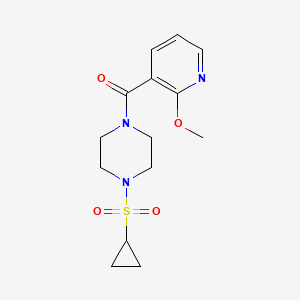
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MOA or 3-MOPA and is a derivative of propargyl glycine.
Applications De Recherche Scientifique
1. Heterocyclic Derivative Syntheses
Bacchi et al. (2005) explored the catalytic reactions of prop-2-ynyl alpha-ketoesters, leading to the formation of various heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions are significant in the synthesis of complex organic compounds, which have applications in pharmaceuticals and materials science (Bacchi et al., 2005).
2. Synthesis of Fragrance Compounds
Climent et al. (2002) demonstrated the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a blossom orange scent, using acid solid catalysts. This process highlights the role of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid derivatives in the fragrance industry (Climent et al., 2002).
3. Quality Control in Pharmaceutical Ingredients
Zubkov et al. (2016) focused on the analytical methods for quality control of active pharmaceutical ingredients derived from 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid. Their research underlines the importance of precise analytical methods in ensuring the safety and efficacy of pharmaceutical products (Zubkov et al., 2016).
4. Polymer Synthesis from Ascorbic Acids
Bueno et al. (2009) utilized l-Ascorbic and d-isoascorbic acids to prepare novel 1,4-dioxane-2,5-dione-type monomers. The research demonstrates the potential of using these compounds in polymer synthesis, which can have applications in biodegradable plastics and other materials (Bueno et al., 2009).
5. Antitumor Activities and Fluorescence of Organotin Carboxylates
Xiao et al. (2019) studied novel organotin carboxylates with antitumor activities and fluorescence properties. The compounds studied are relevant for medical applications, particularly in cancer therapy and diagnostic imaging (Xiao et al., 2019).
6. Diesel Fuel Additives for Emission Reduction
Oprescu et al. (2014) investigated glycerol derivatives as additives for diesel fuel, focusing on emission characteristics. Their research contributes to the development of more environmentally friendly fuel alternatives (Oprescu et al., 2014).
7. Green Extraction of Natural Products
Rapinel et al. (2020) provided insights into 2-methyloxolane as a bio-based solvent for extracting natural products. This research is significant for sustainable and environmentally friendly extraction methods (Rapinel et al., 2020).
8. Anticancer Activity of Organic Compounds
El Rayes et al. (2019) explored the synthesis and anticancer activity of certain organic compounds. Their work contributes to the development of new therapeutic agents in oncology (El Rayes et al., 2019).
Propriétés
IUPAC Name |
3-(2-methyloxolan-2-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(4-2-6-11-8)5-3-7(9)10/h2,4,6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDGAWPYLUHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C#CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)


![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
![5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380839.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)
